4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide
Overview
Description
4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide is an organic compound with the molecular formula C15H22BrNO3S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a cyclohexyl group, and a propoxy group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide typically involves the following steps:
Sulfonamidation: The brominated benzene derivative is then reacted with cyclohexylamine to form the sulfonamide. This step usually requires a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to facilitate the formation of the sulfonamide bond.
Propoxylation: The final step involves the introduction of the propoxy group through nucleophilic substitution. This can be achieved by reacting the sulfonamide with propyl bromide (C3H7Br) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfone derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols depending on the reducing agent used.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and cyclohexyl group contribute to the compound’s binding affinity and selectivity. The propoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-bromo-N-cyclohexylbenzenesulfonamide: Lacks the propoxy group, which may affect its solubility and reactivity.
4-bromo-N-propylbenzenesulfonamide: Lacks the cyclohexyl group, which may influence its binding affinity and selectivity.
N-cyclohexyl-3-propoxybenzenesulfonamide: Lacks the bromine atom, which may alter its chemical reactivity and biological activity.
The presence of the bromine atom, cyclohexyl group, and propoxy group in this compound makes it unique and potentially more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3S/c1-2-10-20-15-11-13(8-9-14(15)16)21(18,19)17-12-6-4-3-5-7-12/h8-9,11-12,17H,2-7,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKCVIQTLSMYKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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